molecular formula C15H11F3N2O2 B1192834 Manitimus CAS No. 185915-33-7

Manitimus

Cat. No.: B1192834
CAS No.: 185915-33-7
M. Wt: 308.25 g/mol
InChI Key: IRELROQHIPLASX-SEYXRHQNSA-N
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Chemical Reactions Analysis

Manitimus undergoes various chemical reactions, including:

Scientific Research Applications

Manitimus has a wide range of applications in scientific research:

    Chemistry: It is used to study the inhibition of dehydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis.

    Biology: this compound is employed in research on immune cell function and proliferation.

    Medicine: It is investigated for its potential to prevent transplant rejection and treat autoimmune diseases.

    Industry: This compound is used in the development of new immunosuppressive therapies

Mechanism of Action

Manitimus exerts its immunosuppressive activity by inhibiting the enzyme dihydroorotate dehydrogenase, which is critical for de novo pyrimidine biosynthesis. This inhibition leads to a reduction in cell proliferation, particularly affecting T-cells and B-cells. Additionally, this compound inhibits tyrosine kinase activity, further contributing to its immunosuppressive effects .

Comparison with Similar Compounds

Manitimus is unique due to its dual mechanism of action, targeting both pyrimidine biosynthesis and tyrosine kinase activity. Similar compounds include:

These compounds share some similarities with this compound but differ in their specific targets and mechanisms of action, highlighting the unique properties of this compound in immunosuppressive therapy.

Biological Activity

Manitimus, a compound under investigation for its potential therapeutic applications, has garnered attention due to its multifaceted biological activities. This article aims to synthesize current research findings, case studies, and data on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.

Overview of this compound

This compound (DB06481) is primarily recognized for its role as an investigational drug with promising applications in various medical fields, particularly in transplant medicine and parasitic infections. Its primary mechanism involves the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for cell proliferation and immune response modulation .

  • Inhibition of Dihydroorotate Dehydrogenase :
    • This compound suppresses de novo pyrimidine synthesis, leading to reduced proliferation of activated lymphocytes and other rapidly dividing cells.
    • This mechanism is particularly beneficial in transplant settings where immune suppression is necessary to prevent graft rejection.
  • Antiparasitic Activity :
    • Recent docking studies have indicated that this compound may also serve as a potential drug for treating schistosomiasis by inhibiting DHODH in the Schistosoma mansoni parasite .

Biological Activities

This compound exhibits several biological activities that are relevant to its therapeutic potential:

  • Immunosuppression : Effective in kidney transplant patients, this compound has shown promise in preventing acute rejection episodes .
  • Antiviral and Antifungal Properties : Research indicates that this compound may possess antiviral and antifungal activities, although further studies are required to elucidate these effects .

Case Studies

Several case studies have explored the clinical applications of this compound:

  • Kidney Transplantation :
    • A study highlighted the use of this compound in pediatric kidney transplant recipients, demonstrating improved graft survival rates when compared to traditional immunosuppressants like cyclosporine .
  • Schistosomiasis Treatment :
    • In vitro studies have shown that this compound effectively inhibits the growth of Schistosoma mansoni, suggesting its potential as a treatment option for this parasitic infection .

Data Tables

The following table summarizes key findings from studies on this compound:

Study FocusFindingsReference
Kidney TransplantationImproved graft survival rates compared to cyclosporine
SchistosomiasisSignificant inhibition of S. mansoni growth
Immunosuppressive EffectsEffective suppression of lymphocyte proliferation
Antiviral ActivityPotential activity against viral pathogens (needs further study)

Properties

IUPAC Name

(Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]hept-2-en-6-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O2/c1-2-3-4-13(21)12(9-19)14(22)20-11-7-5-10(6-8-11)15(16,17)18/h1,5-8,21H,3-4H2,(H,20,22)/b13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRELROQHIPLASX-SEYXRHQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCC/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C(F)(F)F)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

FK778 exerts its immunosuppressive activity at the molecular level via the suppression of de-novo pyrimidine biosynthesis, inhibiting the action of dihydroorotate dehydrogenase, an enzyme critical in the process, and consequently inhibiting cell proliferation.
Record name Manitimus
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06481
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

185915-33-7, 202057-76-9
Record name FK 778
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185915337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manitimus [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202057769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manitimus
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06481
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MANITIMUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B135RK2KL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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